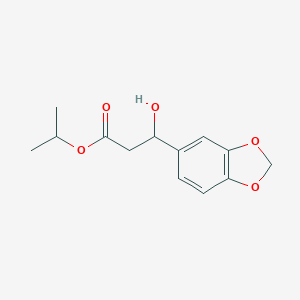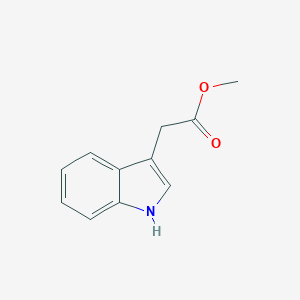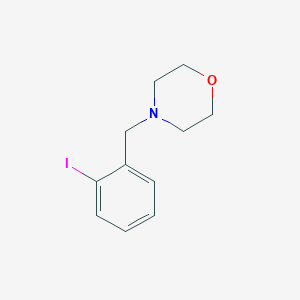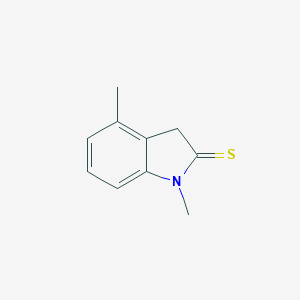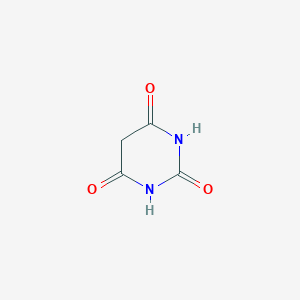
1-(2-Butylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butylpiperidin-1-yl)ethanone, also known as Buphedrone, is a synthetic psychoactive substance belonging to the class of cathinones. Buphedrone is a derivative of cathinone, which is a natural stimulant found in the khat plant. Buphedrone is a highly potent and addictive substance that has gained popularity among recreational drug users due to its euphoric and stimulating effects.
Mechanism of Action
1-(2-Butylpiperidin-1-yl)ethanone acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This compound also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine, norepinephrine, and serotonin in the brain lead to the euphoric and stimulating effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. This compound also causes pupil dilation and increases the levels of glucose and lactate in the blood. This compound has been shown to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
1-(2-Butylpiperidin-1-yl)ethanone has been used as a pharmacological tool to study the role of dopamine and norepinephrine in the brain. This compound has been shown to be a potent reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the high potential for abuse and dependence limits the use of this compound in lab experiments.
Future Directions
Future research should focus on the development of safer and more effective drugs that target the dopamine and norepinephrine systems. The development of drugs that target these systems could lead to the development of new treatments for depression, anxiety, and ADHD. Future research should also focus on the development of non-invasive methods for studying the role of dopamine and norepinephrine in the brain, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET).
Synthesis Methods
1-(2-Butylpiperidin-1-yl)ethanone can be synthesized by reacting 2-bromobutane with piperidine, followed by the reaction of the resulting compound with ethyl methyl ketone. The final product is obtained by purifying the crude product using recrystallization.
Scientific Research Applications
1-(2-Butylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. This compound has also been studied for its potential use as a pharmacological tool to study the role of dopamine and norepinephrine in the brain.
Properties
| 131119-53-4 | |
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(2-butylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H21NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h11H,3-9H2,1-2H3 |
InChI Key |
NRULTSPWIKOLCZ-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCN1C(=O)C |
Canonical SMILES |
CCCCC1CCCCN1C(=O)C |
synonyms |
Piperidine, 1-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
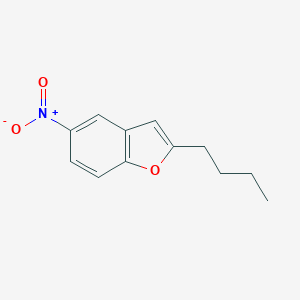
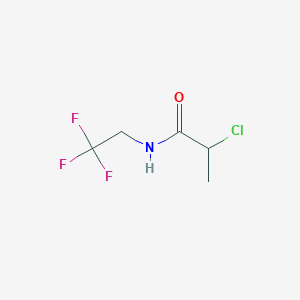
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)

